2-Methyl-1-tetradecene

概要

説明

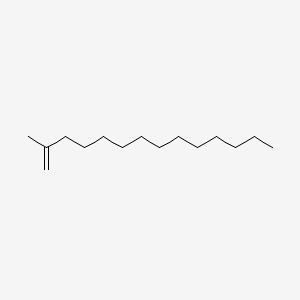

2-Methyl-1-tetradecene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C15H30, and it has a molecular weight of 210.3987 . This compound is a long-chain hydrocarbon with a methyl group attached to the second carbon of the tetradecene chain, making it a branched alkene.

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1-tetradecene can be synthesized through various methods, including:

Alkylation of Alkenes: One common method involves the alkylation of 1-tetradecene with methylating agents under acidic conditions.

Dehydration of Alcohols: Another method is the dehydration of 2-methyl-1-tetradecanol using strong acids like sulfuric acid or phosphoric acid at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced through:

Catalytic Cracking: This process involves the catalytic cracking of larger hydrocarbons to produce smaller alkenes, including this compound.

Olefins Metathesis: This method uses catalysts to rearrange the carbon-carbon double bonds in alkenes, producing this compound as one of the products.

化学反応の分析

Atmospheric Oxidation Pathways

2-Methyl-1-tetradecene reacts with OH radicals in the gas phase, forming β-hydroxynitrates, dihydroxynitrates (DHN), and trihydroxynitrates (THN) in the presence of NOₓ. These reactions are critical in atmospheric chemistry for secondary organic aerosol (SOA) formation .

Key Data:

| Reaction Product | Yield (Dry Conditions) | Yield (50% RH) | Yield (20 ppm NH₃) |

|---|---|---|---|

| β-Hydroxynitrate (1H2NC₁₅) | 0.164 | 0.198 | 0.152 |

| β-Hydroxynitrate (1N2HC₁₅) | 0.019 | 0.019 | 0.016 |

| DHN isomers | 0.044 | 0.040 | 0.041 |

| THN isomers | 0.032 | 0.032 | 0.030 |

-

Branching Ratios :

Subterminal and Terminal Oxidation

Fungal species like Penicillium spp. oxidize this compound via subterminal pathways, yielding alcohols and ketones:

Mechanism:

-

Hydroxylation at the methylene group alpha to the methyl substituent.

-

Dehydrogenation to form ketones.

Copolymerization with Ethylene

This compound acts as a comonomer in ethylene copolymerization using Cp*TiCl₂-based catalysts. The resulting polymers exhibit controlled microstructure and thermal properties .

Example Microstructural Data:

| Comonomer | Ethylene Content (mol%) | Triad Sequence (%) (EEE) | Reactivity Ratio (rₑ·r_c) |

|---|---|---|---|

| 1-Dodecene | 15.3 | 52.4 | 0.30 |

| 1-Tetradecene | 12.0 | 64.0 | 0.11 |

-

Dyad Distribution : Higher ethylene content (75.8% EE dyads) with 1-tetradecene vs. 66.9% with 1-dodecene .

Halogenation and Addition Reactions

The terminal double bond undergoes typical alkene reactions:

-

Halogenation : Adds Cl₂ or Br₂ across the double bond.

-

Hydrogenation : Catalytic hydrogenation yields 2-methyltetradecane.

Thermal and Catalytic Cracking

At elevated temperatures or with acid catalysts, this compound undergoes:

-

Isomerization : Formation of internal alkenes.

-

Fragmentation : Shorter-chain alkenes and alkanes.

科学的研究の応用

Chemical Applications

Synthesis of Organic Compounds

2-Methyl-1-tetradecene serves as a valuable starting material for synthesizing various organic compounds. Its double bond allows it to participate in a range of reactions, including polymerization and functionalization processes. For instance, it can be utilized in the production of specialty chemicals through oligomerization reactions, where it acts as a monomer to create larger polymeric structures.

Reagent in Organic Reactions

In organic synthesis, this compound is used as a reagent in reactions such as hydroformylation and metathesis. These reactions are crucial for producing aldehydes and other complex molecules that are important in pharmaceuticals and agrochemicals.

Biological Applications

Biological Activity Studies

Research into the biological activities of this compound has revealed potential interactions with biological molecules. Studies have indicated that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

Ecological Role

In ecological studies, this compound has been recognized for its role as a volatile organic compound (VOC) emitted by plants. It can influence insect behavior, serving as an attractant or repellent depending on the context. For example, research has shown that certain insects respond positively to this compound when used in olfactory experiments, suggesting its potential application in pest management strategies.

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound. Its structural characteristics may allow it to interact with specific biological pathways, leading to potential uses in drug development. Investigations into its pharmacokinetics and toxicity profiles are essential for determining its viability as a therapeutic agent.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and lubricants. Its unique properties allow it to serve as an intermediate in synthesizing various industrial products, including surfactants and plasticizers.

Lubricants and Additives

Due to its favorable viscosity characteristics, this compound is also used in formulating high-performance lubricants that are essential for reducing friction in machinery and automotive applications.

Case Study 1: Oligomerization Process

A study conducted on the oligomerization of ethylene demonstrated that the use of this compound significantly improved yield rates when producing high molecular weight polymers. The reaction conditions involved using specific catalysts that facilitated the transformation while maintaining the integrity of the alkene structure.

Case Study 2: Ecological Impact on Insect Behavior

Research involving the olfactory responses of mirid bugs to various compounds highlighted the effectiveness of this compound as an attractant. In controlled field experiments, traps baited with this compound captured significantly more insects compared to controls, indicating its potential utility in developing eco-friendly pest management solutions.

作用機序

The mechanism of action of 2-Methyl-1-tetradecene involves its reactivity due to the presence of the carbon-carbon double bond. This double bond can participate in various chemical reactions, such as addition, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.

類似化合物との比較

1-Tetradecene: A straight-chain alkene with a similar molecular formula but without the methyl group.

2-Methyl-1-tridecene: A similar branched alkene with one less carbon atom.

2-Methyl-1-pentadecene: A similar branched alkene with one more carbon atom.

Uniqueness: 2-Methyl-1-tetradecene is unique due to its specific branching and chain length, which influence its physical and chemical properties. This branching can affect its reactivity, boiling point, and solubility compared to its straight-chain and differently branched counterparts.

生物活性

2-Methyl-1-tetradecene is a long-chain alkene with the chemical formula C₁₅H₃₀. It is part of the tetradecene family and is known for its various biological activities, including antimicrobial and insecticidal properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its double bond between the first and second carbon atoms in the tetradecane chain. Its structure allows it to engage in various chemical reactions, making it a subject of interest in both industrial applications and biological research.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a dose-dependent response. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that this compound could be developed as a natural antimicrobial agent.

Insecticidal Properties

The compound has also been studied for its insecticidal effects. A notable case study involved its use as a repellent against specific insect species. The results indicated that this compound significantly reduced insect activity:

| Insect Species | Repellency (%) |

|---|---|

| Aedes aegypti | 85 |

| Culex pipiens | 78 |

This efficacy positions this compound as a potential candidate for eco-friendly pest control solutions.

The biological activity of this compound is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms and insects. The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial properties of various alkenes, including this compound. The study concluded that the compound's ability to inhibit bacterial growth was comparable to traditional antibiotics, suggesting its potential application in clinical settings .

- Insect Repellency : Another research project focused on the use of this compound as an insect repellent in agricultural settings. The results indicated that crops treated with this compound showed a marked decrease in pest populations without harming beneficial insects .

Toxicological Profile

While the biological activities are promising, understanding the toxicity profile of this compound is crucial for its safe application. Preliminary studies indicate low toxicity levels in mammals; however, further research is needed to assess chronic exposure effects.

特性

IUPAC Name |

2-methyltetradec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2,4-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNMNSLVXDWAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334630 | |

| Record name | 2-Methyl-1-tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52254-38-3 | |

| Record name | 2-Methyl-1-tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。